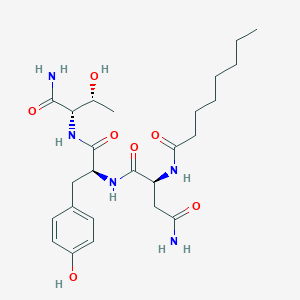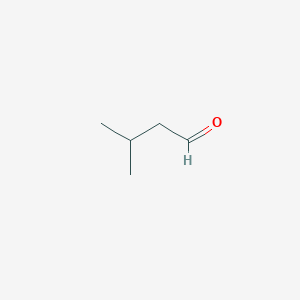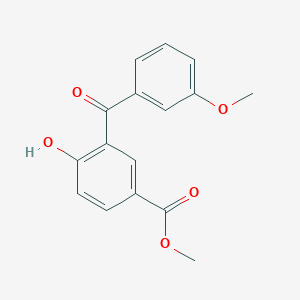
N-Octanoyl-asparaginyl-tyrosyl-threoninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Octanoyl-asparaginyl-tyrosyl-threoninamide (also known as CAY10595) is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. This peptide has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-Octanoyl-asparaginyl-tyrosyl-threoninamide is not fully understood, but it is believed to work by modulating various signaling pathways in the body. The peptide has been shown to activate the protein kinase C (PKC) pathway, which is involved in a variety of cellular processes, including cell growth and differentiation. It has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-Octanoyl-asparaginyl-tyrosyl-threoninamide has a variety of biochemical and physiological effects that make it a promising candidate for further research. The peptide has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, it has been shown to have antioxidant properties and can scavenge free radicals in the body. Furthermore, it has been shown to have anti-apoptotic effects and can prevent cell death in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-Octanoyl-asparaginyl-tyrosyl-threoninamide in lab experiments is its potential therapeutic applications. The peptide has been shown to have a variety of beneficial effects, making it a promising candidate for drug development. However, one of the limitations of using this peptide is its complexity. The synthesis of N-Octanoyl-asparaginyl-tyrosyl-threoninamide is a complex process that requires specialized equipment and expertise. Additionally, the peptide is relatively expensive, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-Octanoyl-asparaginyl-tyrosyl-threoninamide. One area of research is the development of novel therapeutic agents based on this peptide. Additionally, further studies are needed to fully understand the mechanism of action of this peptide and its potential applications in various disease states. Furthermore, research is needed to optimize the synthesis and purification of this peptide to make it more accessible for use in lab experiments. Finally, studies are needed to evaluate the safety and efficacy of this peptide in human clinical trials.
Méthodes De Synthèse
The synthesis of N-Octanoyl-asparaginyl-tyrosyl-threoninamide is a complex process that involves multiple steps. The peptide is typically synthesized using solid-phase peptide synthesis (SPPS), which involves the sequential addition of amino acids to a growing peptide chain. The final product is then purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Applications De Recherche Scientifique
N-Octanoyl-asparaginyl-tyrosyl-threoninamide has been studied extensively for its potential therapeutic applications. Some of the areas of research include cancer treatment, neuroprotection, and cardiovascular disease. The peptide has been shown to have anti-tumor effects and can inhibit the growth of cancer cells. Additionally, it has been shown to have neuroprotective properties and can protect neurons from damage caused by oxidative stress. Furthermore, it has been shown to have cardioprotective effects and can improve cardiac function in animal models.
Propriétés
Numéro CAS |
117978-19-5 |
|---|---|
Nom du produit |
N-Octanoyl-asparaginyl-tyrosyl-threoninamide |
Formule moléculaire |
C25H39N5O7 |
Poids moléculaire |
521.6 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-(octanoylamino)butanediamide |
InChI |
InChI=1S/C25H39N5O7/c1-3-4-5-6-7-8-21(34)28-19(14-20(26)33)24(36)29-18(13-16-9-11-17(32)12-10-16)25(37)30-22(15(2)31)23(27)35/h9-12,15,18-19,22,31-32H,3-8,13-14H2,1-2H3,(H2,26,33)(H2,27,35)(H,28,34)(H,29,36)(H,30,37)/t15-,18+,19+,22+/m1/s1 |
Clé InChI |
CHARWFGRYUJKEC-KRDZULTMSA-N |
SMILES isomérique |
CCCCCCCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N |
SMILES |
CCCCCCCC(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)N |
SMILES canonique |
CCCCCCCC(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)N |
Autres numéros CAS |
117978-19-5 |
Séquence |
NYT |
Synonymes |
N-octanoyl-Asn-Tyr-Thr-NH2 N-octanoyl-asparaginyl-tyrosyl-threoninamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]-](/img/structure/B47984.png)





![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B47999.png)


![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)